molecular formula C13H12N4 B1482786 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2097985-36-7

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482786
CAS RN: 2097985-36-7
M. Wt: 224.26 g/mol
InChI Key: ORLQKNQXCCYMQZ-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several interesting substructures, including a cyclopropane ring, a pyridine ring, and a pyrazole ring . These structural motifs are widespread in natural products and synthetic compounds, and are often essential for biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropane ring (a three-membered carbon ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the cyclopropane, pyridine, and pyrazole rings . These rings can undergo various reactions such as cyclopropanations, condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile have been synthesized, with structures elucidated from chemical and spectroscopic data (Khalifa et al., 2017).
  • The crystal structure of related compounds has been determined through X-ray crystallography, aiding in understanding their molecular configuration (Liu et al., 2013).

Biological and Pharmacological Activities

  • Certain derivatives have shown antibacterial, antifungal, and antitumor activities, highlighting their potential in medical research (El-Borai et al., 2012).
  • Synthesis of pyrazolo[3,4-b]pyridines under specific conditions and their screening for antimicrobial and antitumor activities have been explored (Metwally et al., 2016).
  • Compounds with structures similar to this compound have been studied for their anti-inflammatory properties, offering insights into potential therapeutic applications (Gadhave et al., 2017).

Chemical Reactions and Applications

  • Research has been conducted on the efficient one-pot synthesis of related compounds, which could be beneficial for industrial and pharmaceutical applications (Arlan et al., 2020).
  • The development of scalable synthesis processes for potent kinase inhibitors that include similar structural features has been documented, which is significant for large-scale pharmaceutical production (Arunachalam et al., 2019).

Future Directions

Future research on this compound could focus on elucidating its synthesis, reactivity, mechanism of action, and potential applications in fields such as medicinal chemistry and material science .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQKNQXCCYMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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